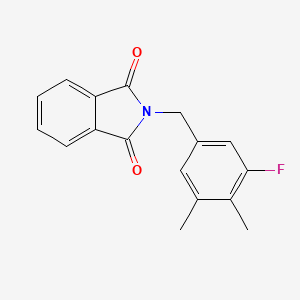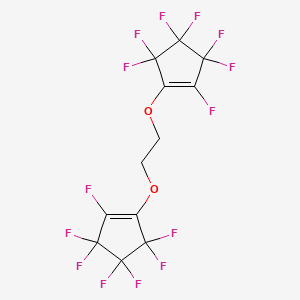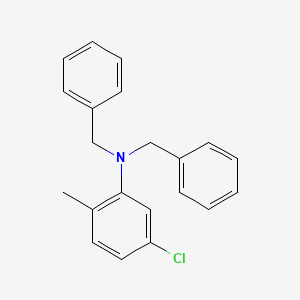![molecular formula C26H30F4O2 B6311933 1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane CAS No. 1357624-94-2](/img/structure/B6311933.png)
1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane is an organic compound characterized by its unique structure, which includes two cyclohexyloxyphenyl groups attached to a tetrafluoroethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane typically involves the reaction of 4-(cyclohexyloxy)phenyl derivatives with tetrafluoroethylene. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane has several scientific research applications:
Materials Science: Used in the development of advanced polymers and composites due to its unique structural properties.
Organic Chemistry: Serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and high-performance materials.
Mechanism of Action
The mechanism of action of 1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In materials science, its unique structure allows it to enhance the mechanical and thermal properties of polymers. In biological systems, it may interact with cellular components to exert its effects, although detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis[4-(tert-butyl)phenyl]ethane: Similar in structure but lacks the cyclohexyloxy groups and fluorine atoms.
1,2-Bis[4-(methoxy)phenyl]ethane: Contains methoxy groups instead of cyclohexyloxy groups.
1,2-Bis[4-(hydroxy)phenyl]ethane: Features hydroxy groups instead of cyclohexyloxy groups.
Uniqueness
1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane is unique due to the presence of both cyclohexyloxy groups and tetrafluoroethane backbone, which impart distinct physical and chemical properties. These features make it particularly valuable in applications requiring high thermal stability and specific reactivity patterns .
Properties
IUPAC Name |
1-cyclohexyloxy-4-[2-(4-cyclohexyloxyphenyl)-1,1,2,2-tetrafluoroethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30F4O2/c27-25(28,19-11-15-23(16-12-19)31-21-7-3-1-4-8-21)26(29,30)20-13-17-24(18-14-20)32-22-9-5-2-6-10-22/h11-18,21-22H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYLEFCORXRJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)C(C(C3=CC=C(C=C3)OC4CCCCC4)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














